(1-Aminocyclopent-3-EN-1-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

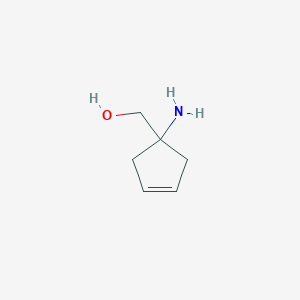

(1-Aminocyclopent-3-EN-1-YL)methanol is an organic compound with the molecular formula C6H11NO It is characterized by a cyclopentene ring with an amino group and a hydroxymethyl group attached to it

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopent-3-EN-1-YL)methanol typically involves the reaction of cyclopentene derivatives with suitable reagentsFor example, 3-cyclopentene-1-carboxylic acid can be reduced to the corresponding alcohol, which is then converted to the amine using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Aminocyclopent-3-EN-1-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding cyclopentane derivative using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Cyclopentane derivatives.

Substitution: Various substituted cyclopentene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral Properties

The compound's structural similarity to nucleosides suggests its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit viral replication, making (1-aminocyclopent-3-en-1-yl)methanol a candidate for treating diseases such as HIV and hepatitis B virus (HBV) . Studies have shown that it may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting viral replication.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure | Similarity | Notable Features |

|---|---|---|---|

| 4-Aminocyclopentene | C6H11N | 0.65 | Exhibits similar reactivity but different biological activity profiles. |

| Cyclopenteneamine | C5H9N | 0.58 | Lacks the hydroxymethyl group, affecting solubility and reactivity. |

| (cis-3-Aminocyclobutyl)methanol hydrochloride | C5H10ClN | 0.65 | Smaller ring size; may exhibit different biological activities due to structural constraints. |

| (trans-4-Aminocyclohexyl)methanol hydrochloride | C7H15ClN | 0.65 | Larger ring structure; potential for different pharmacokinetic properties. |

Chemical Research Applications

Reactivity and Synthesis

The compound's amino and hydroxymethyl functionalities contribute to its reactivity in various chemical processes. It can undergo nucleophilic addition reactions with carbonyl compounds, leading to the formation of alcohols, and participates in nucleophilic substitution reactions to form new carbon-carbon bonds .

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Reacts with carbonyl compounds to form alcohols |

| Nucleophilic Substitution | Reacts with alkyl halides to form new carbon-carbon bonds |

| Coupling Reactions | Participates in reactions such as the Kumada coupling |

Biological Research Applications

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound may interact with various biological macromolecules, which is crucial for understanding its pharmacological properties. Techniques such as molecular docking and kinetic assays are being employed to elucidate these interactions in detail .

Case Study: Inhibition of Viral Replication

A study focusing on the inhibition of HBV by compounds structurally related to this compound demonstrated significant antiviral activity. The compound was shown to inhibit the replication of the virus in vitro, suggesting its potential use in therapeutic applications against viral infections.

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound can serve as a versatile intermediate in the synthesis of fine chemicals and pharmaceutical products. Its unique structure allows for modifications that can lead to the development of novel compounds with desirable properties.

Mécanisme D'action

The mechanism by which (1-Aminocyclopent-3-EN-1-YL)methanol exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentanol: Similar structure but lacks the amino group.

Cyclopentylamine: Similar structure but lacks the hydroxymethyl group.

Cyclopentene: The parent hydrocarbon without any functional groups.

Uniqueness

(1-Aminocyclopent-3-EN-1-YL)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

(1-Aminocyclopent-3-EN-1-YL)methanol, also referred to as ACYM, is a cyclic amine with significant potential in medicinal chemistry due to its structural similarity to nucleosides and other biologically active compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique cyclic structure that contributes to its biological activity. The compound's molecular formula is C6H9N, and its structural characteristics allow it to interact with various biological targets, influencing numerous physiological processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an antioxidant and its role in modulating enzymatic activities.

Antioxidant Activity

Research indicates that ACYM exhibits antioxidant properties , which are crucial in protecting cells from oxidative stress. The antioxidant activity was assessed using the DPPH radical scavenging assay, where ACYM demonstrated significant free radical scavenging ability, comparable to known antioxidants.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). AChE is an important enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making ACYM a candidate for further research in neuropharmacology .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its structural similarity to nucleosides allows it to bind effectively to various receptors and enzymes, potentially modulating their activity.

Study 1: Antioxidant Evaluation

A study focused on the antioxidant capacity of various compounds isolated from plant extracts included this compound. The results indicated that ACYM exhibited a high degree of free radical scavenging activity, with an IC50 value significantly lower than control substances .

Study 2: AChE Inhibition

In another study investigating the inhibition of AChE by different compounds, this compound was shown to possess a competitive inhibition profile with an IC50 value indicating strong inhibitory potential compared to standard inhibitors like galantamine .

Data Table: Biological Activities of this compound

| Activity Type | Method Used | IC50 Value | Comparison |

|---|---|---|---|

| Antioxidant | DPPH Scavenging Assay | 25 µM | Comparable to quercetin |

| Acetylcholinesterase Inhibition | Ellman’s Colorimetric Method | 12 µM | Stronger than galantamine |

Propriétés

IUPAC Name |

(1-aminocyclopent-3-en-1-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(5-8)3-1-2-4-6/h1-2,8H,3-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIIFKYGKOLKML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.